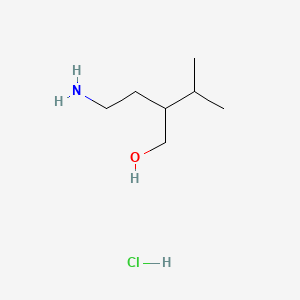
2-Bromothiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromothiophene-3-sulfonamide is an organosulfur compound that features a bromine atom at the second position and a sulfonamide group at the third position of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiophene-3-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and sulfonamide formation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromothiophene-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfoxides may be produced.
Reduction Products: Thiophene derivatives with reduced sulfur functionalities are common.
Wissenschaftliche Forschungsanwendungen
2-Bromothiophene-3-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromothiophene-3-sulfonamide primarily involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or disrupt protein functions. The bromine atom can also participate in halogen bonding, further enhancing its binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
2-Bromothiophene: Lacks the sulfonamide group, making it less versatile in biological applications.
3-Bromothiophene-2-sulfonamide: An isomer with different substitution patterns, leading to variations in reactivity and applications.
Thiophene-2-sulfonamide:
Uniqueness: 2-Bromothiophene-3-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications, from synthetic chemistry to medicinal research.
Eigenschaften
Molekularformel |
C4H4BrNO2S2 |
|---|---|
Molekulargewicht |
242.1 g/mol |
IUPAC-Name |
2-bromothiophene-3-sulfonamide |
InChI |
InChI=1S/C4H4BrNO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H,(H2,6,7,8) |
InChI-Schlüssel |
NYRKGPYNBVXNAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1S(=O)(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


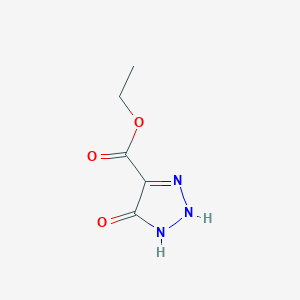

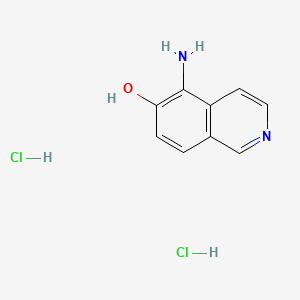
![2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13460521.png)

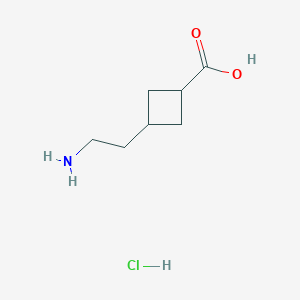


![2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile](/img/structure/B13460546.png)
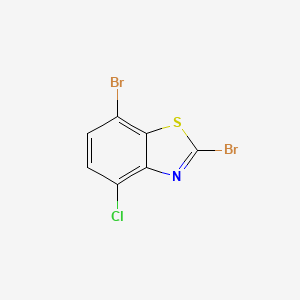
![Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride](/img/structure/B13460556.png)
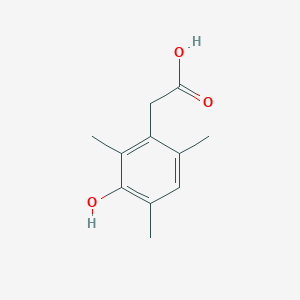
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)
